molecular formula C10H20N5Na2O16P3 B2816289 Adenosine 5'-triphosphate disodium salt trihydrate CAS No. 51963-61-2

Adenosine 5'-triphosphate disodium salt trihydrate

Cat. No. B2816289
CAS RN: 51963-61-2
M. Wt: 605.19
InChI Key: MWEQTWJABOLLOS-AZGWGOJFSA-L
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Description

Adenosine-5’-triphosphate disodium salt hydrate is used as a form of cellular energy . It is involved in many cellular processes, including respiration, biosynthetic reactions, motility, and cell division . ATP is a substrate of many kinases involved in cell signaling and of adenylate cyclase(s) that produce the second messenger cAMP .


Synthesis Analysis

Adenosine 5’-triphosphate disodium salt hydrate is synthesized from microbial sources . The exact process of synthesis is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of Adenosine 5’-triphosphate disodium salt trihydrate is C10H14N5Na2O13P3 . The InChI Key is NTBQNWBHIXNPRU-MSQVLRTGSA-L . The SMILES string representation is [Na+].[Na+].NC1=C2N=CN([C@@H]3OC@H(=O)OP([O-])(=O)OP(O)(O)=O)C@@H[C@H]3O)C2=NC=N1 .


Chemical Reactions Analysis

Adenosine-5’-triphosphate disodium salt hydrate is used in many cellular processes, including respiration, biosynthetic reactions, motility, and cell division . It is a substrate of many kinases involved in cell signaling and of adenylate cyclase(s) that produce the second messenger cAMP .


Physical And Chemical Properties Analysis

Adenosine-5’-triphosphate disodium salt trihydrate appears as white crystals or powder . It is soluble in water . The recommended storage temperature is -20°C .

Scientific Research Applications

Cellular Energy Source

Adenosine 5’-triphosphate disodium salt trihydrate (ATP) is a central component of energy storage and metabolism in vivo . It provides the metabolic energy to drive metabolic pumps .

Biosynthetic Reactions

ATP is used in many biosynthetic reactions. It provides the energy needed for the synthesis of macromolecules, including proteins and nucleic acids .

Active Transport

ATP plays a crucial role in active transport, a process that moves ions or molecules across a cell membrane against a concentration gradient .

Cell Motility

Cell motility, including the movement of flagella and cilia, and the contraction of muscles, relies on ATP. It provides the energy required for these physical processes .

Cell Division

ATP is essential for cell division, providing the energy needed for the complex process of replicating chromosomes and dividing the cellular contents .

Signal Transduction

ATP is a substrate of many kinases involved in cell signaling and of adenylate cyclase(s) that produce the second messenger cyclic adenosine monophosphate (cAMP) .

Inflammasome Activation

ATP has been used for activating the NLR family pyrin domain containing 3 (NLRP3) inflammasome .

Ubiquitination Studies

ATP has been used in in vitro ubiquitination studies .

Each of these applications highlights the versatility and importance of ATP in biological research. It’s a molecule that’s fundamental to a wide range of cellular processes, making it a key focus of study in many areas of biology and medicine .

Mechanism of Action

Adenosine 5’-triphosphate disodium salt trihydrate (ATP)

is a central component of energy storage and metabolism in vivo . Here is an overview of its mechanism of action:

Target of Action

The primary targets of ATP are various cellular processes, including respiration, biosynthetic reactions, active transport, and motility . It acts as a substrate for many kinases involved in cell signaling and adenylate cyclase that produce the secondary messenger cyclic adenosine monophosphate (cAMP) .

Mode of Action

ATP interacts with its targets by providing the metabolic energy to drive metabolic pumps . It serves as a coenzyme in a wide array of enzymatic reactions . It also increases the activity of Ca2±activated K+ channels .

Biochemical Pathways

ATP participates in several biological processes. It is involved in the ATP turnover cycle of microtubule motors and plays a role in activating the NLR family pyrin domain containing 3 (NLRP3) inflammasome . It also contributes to the stimulation of bone marrow-derived dendritic cells (BMDCs) in vitro .

Pharmacokinetics

The pharmacokinetics of ATP are influenced by its solubility. It is soluble in water (50 mg/mL), which can impact its bioavailability . .

Result of Action

The action of ATP results in various molecular and cellular effects. For instance, it enhances the feeding rate in a feeding behavior study of Rhodnius prolixus . It also plays a crucial role in energy storage and metabolism .

Action Environment

The action, efficacy, and stability of ATP can be influenced by environmental factors. For example, ATP solutions stored frozen are stable for at least one year, and a refrigerated solution would be stable for at least one week . The pH of the environment can also affect its solubility .

Safety and Hazards

During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion . It should be handled with adequate ventilation. Dust generation and accumulation should be minimized. It should not come into contact with eyes, skin, or clothing . Ingestion and inhalation should be avoided .

Future Directions

Adenosine-5’-triphosphate disodium salt trihydrate has been used in various studies, including the analysis of the ATP turnover cycle of microtubule motors , activating the NLR family pyrin domain containing 3 (NLRP3) inflammasome , and performing in vitro stimulation of bone marrow-derived dendritic cells (BMDCs) .

properties

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3.2Na.3H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;3*1H2/q;2*+1;;;/p-2/t4-,6-,7-,10-;;;;;/m1...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEQTWJABOLLOS-AZGWGOJFSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N5Na2O16P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine 5'-triphosphate disodium salt trihydrate

CAS RN

51963-61-2
Record name 51963-61-2
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